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molecular formula C9H16N2 B8580535 1,5-Diazabicyclo(5,4,0)undec-5-ene CAS No. 41015-70-7

1,5-Diazabicyclo(5,4,0)undec-5-ene

Cat. No. B8580535
M. Wt: 152.24 g/mol
InChI Key: KWPQTFXULUUCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04638068

Procedure details

The formula (XXXVI) 2-(2-imidazolin-2-yl)quinolinecarboxylate esters can also be prepared from a formula (XXXVIII) dioxopyrroloquinoline acetamide, wherein R1, R2, X, L, M, Q and R7 are as described above, by cyclization thereof with a strong base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in the presence of an inert organic solvent such as xylene or toluene to give the crude imidazopyrroloquinolinedione of formula (XXXVII). The reaction mixture is heated to a temperature between 100° C. and 150° C., and water removed from the reaction mixture using a Dean-Stark water separator. At least one equivalent of alcohol R3OH represented by formula (V); wherein R3 is a substituent as described above, but excluding hydrogen and salt-forming cations, is then added to the reaction mixture, and the thus prepared mixture heated to reflux at a temperature between 100° C. and 150° C. to yield the formula (XXXVI) ester. The reaction may be graphically illustrated as follows: ##STR36## wherein R1, R2, R3, X, L, M, Q and R7 are as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
2-(2-imidazolin-2-yl)quinolinecarboxylate esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[N:2][C:3](=O)[C:4](=O)[C:5]1[NH:6]C2C(=CC=1)C=CC1=NC=CC=21.C1(C)[C:21]([CH3:26])=[CH:22][CH:23]=[CH:24][CH:25]=1>C1(C)C=CC=CC=1>[N:2]12[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[CH:26]=[N:6][CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2-(2-imidazolin-2-yl)quinolinecarboxylate esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=NC(C(C=1NC2=C3C(C=CC2=CC1)=NC=C3)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCCN=CC2CCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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